molecular formula C12H15NO4 B14646653 2-Methylbutan-2-yl 4-nitrobenzoate CAS No. 55705-62-9

2-Methylbutan-2-yl 4-nitrobenzoate

Cat. No.: B14646653
CAS No.: 55705-62-9
M. Wt: 237.25 g/mol
InChI Key: VMRWBQDKXGUSOY-UHFFFAOYSA-N
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Description

2-Methylbutan-2-yl 4-nitrobenzoate is an organic compound that belongs to the ester class of chemicals It is characterized by the presence of a nitro group attached to a benzene ring and an ester linkage to a branched alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylbutan-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methylbutan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutan-2-yl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester linkage can be hydrolyzed to yield the corresponding alcohol and acid.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Aminobenzoic acid derivatives.

    Reduction: 2-Methylbutan-2-ol and 4-nitrobenzoic acid.

    Substitution: Various substituted nitrobenzoates depending on the nucleophile used.

Scientific Research Applications

2-Methylbutan-2-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylbutan-2-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester linkage allows for the controlled release of the active moiety in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-nitrobenzoate
  • Ethyl 4-nitrobenzoate
  • Isopropyl 4-nitrobenzoate

Comparison

2-Methylbutan-2-yl 4-nitrobenzoate is unique due to its branched alkyl group, which can influence its physical and chemical properties. Compared to its linear counterparts, it may exhibit different solubility, reactivity, and biological activity.

Properties

CAS No.

55705-62-9

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

2-methylbutan-2-yl 4-nitrobenzoate

InChI

InChI=1S/C12H15NO4/c1-4-12(2,3)17-11(14)9-5-7-10(8-6-9)13(15)16/h5-8H,4H2,1-3H3

InChI Key

VMRWBQDKXGUSOY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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